![molecular formula C19H17N3O2 B2549946 N-[3-(1H-咪唑-1-基)丙基]萘[2,1-b]呋喃-2-甲酰胺 CAS No. 439120-93-1](/img/structure/B2549946.png)
N-[3-(1H-咪唑-1-基)丙基]萘[2,1-b]呋喃-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1H-imidazol-1-yl)propyl]naphtho[2,1-b]furan-2-carboxamide is a complex organic compound that features both an imidazole ring and a naphthofuran moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the naphthofuran moiety is a fused ring system combining naphthalene and furan
科学研究应用
N-[3-(1H-imidazol-1-yl)propyl]naphtho[2,1-b]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the imidazole ring.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]naphtho[2,1-b]furan-2-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Propyl Chain: The propyl chain is introduced via a nucleophilic substitution reaction, where 1-bromo-3-chloropropane reacts with imidazole to form 3-(1H-imidazol-1-yl)propane.
Formation of the Naphthofuran Moiety: The naphthofuran structure is synthesized through a cyclization reaction involving naphthalene and furan derivatives.
Coupling Reaction: The final step involves coupling the 3-(1H-imidazol-1-yl)propane with the naphthofuran-2-carboxylic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]naphtho[2,1-b]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The propyl chain can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of imidazole N-oxides
Reduction: Formation of reduced imidazole derivatives
Substitution: Formation of substituted propyl derivatives
作用机制
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]naphtho[2,1-b]furan-2-carboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This is particularly relevant in antimicrobial and antifungal applications.
Pathways Involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling pathways, leading to its therapeutic effects.
相似化合物的比较
Similar Compounds
- N-[3-(1H-imidazol-1-yl)propyl]benzamide
- N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide
- N-[3-(1H-imidazol-1-yl)propyl]pyridine-2-carboxamide
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]naphtho[2,1-b]furan-2-carboxamide is unique due to the combination of the imidazole ring and the naphthofuran moiety. This structural combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The presence of the naphthofuran moiety, in particular, enhances its potential for use in advanced materials and drug development.
属性
IUPAC Name |
N-(3-imidazol-1-ylpropyl)benzo[e][1]benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-19(21-8-3-10-22-11-9-20-13-22)18-12-16-15-5-2-1-4-14(15)6-7-17(16)24-18/h1-2,4-7,9,11-13H,3,8,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQXFGFPFJEFRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NCCCN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
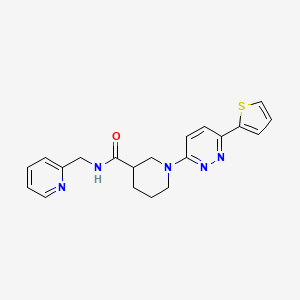
![1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-](/img/new.no-structure.jpg)
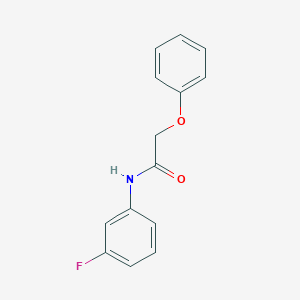
![N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2549872.png)
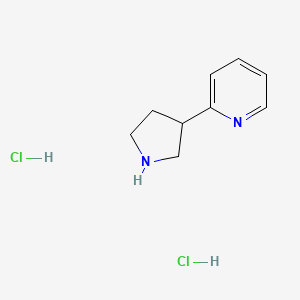
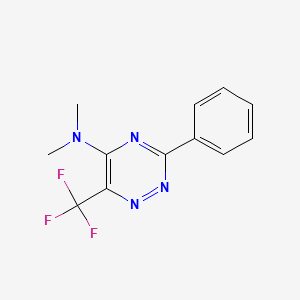
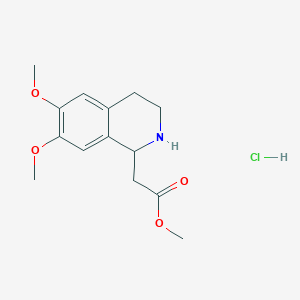
![N-[(4-Fluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2549876.png)
![2-(3-Butyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2549877.png)
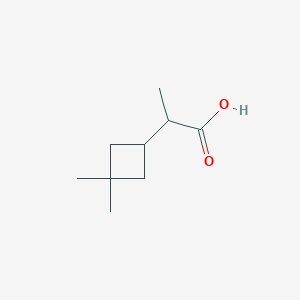
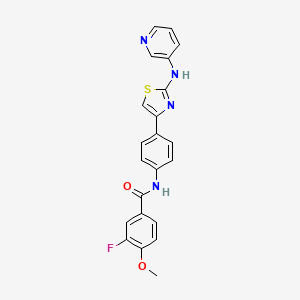
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2549883.png)
![Lithium;1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B2549884.png)
![4-[(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2549885.png)
